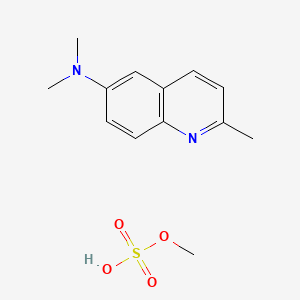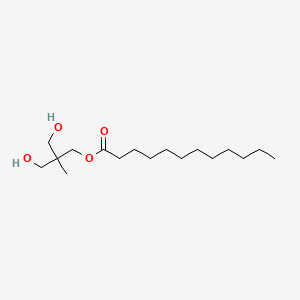
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate, also known as dodecanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methylpropyl ester, is a chemical compound with the molecular formula C17H34O5. It is an ester derived from lauric acid and a hydroxymethyl-substituted alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate typically involves the esterification of lauric acid with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with immobilized lipase enzymes to catalyze the reaction efficiently. The use of enzymatic catalysts is preferred due to their high selectivity and mild reaction conditions, which minimize side reactions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces ethers or amines.
Applications De Recherche Scientifique
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing lauric acid and the corresponding alcohol. Lauric acid is known for its antimicrobial properties, which can disrupt microbial cell membranes and inhibit their growth. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate: Similar structure but with a different ester group.
Lauric acid: The parent acid of the ester.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol: The alcohol component of the ester.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl laurate is unique due to its combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable emulsions and its biocompatibility make it valuable in various applications, particularly in the pharmaceutical and cosmetic industries.
Propriétés
Numéro CAS |
85376-06-3 |
|---|---|
Formule moléculaire |
C17H34O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] dodecanoate |
InChI |
InChI=1S/C17H34O4/c1-3-4-5-6-7-8-9-10-11-12-16(20)21-15-17(2,13-18)14-19/h18-19H,3-15H2,1-2H3 |
Clé InChI |
GHEGJIFLIHDVPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


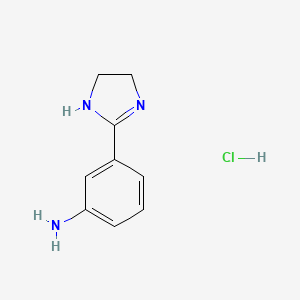
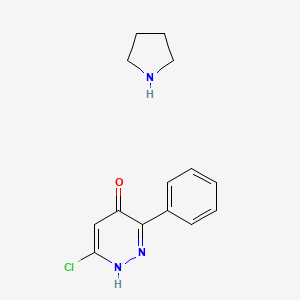
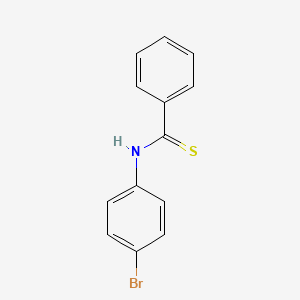
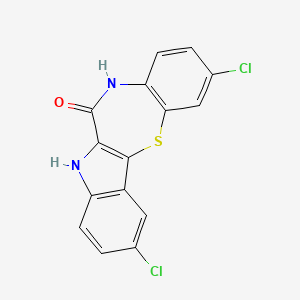
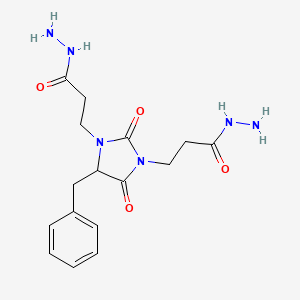

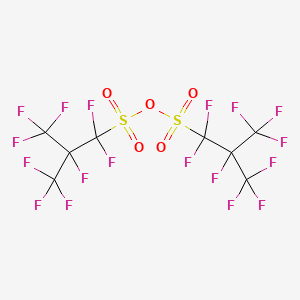
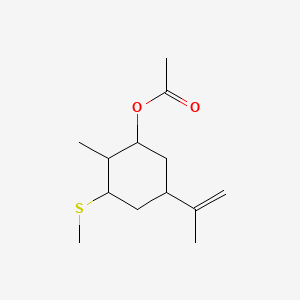

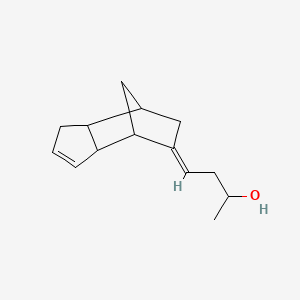

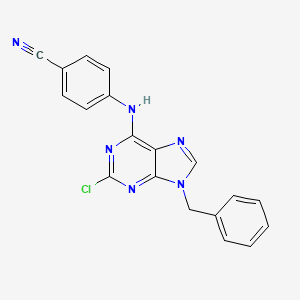
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
